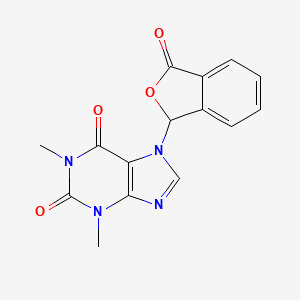
Phthalidyltheophylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalidyltheophylline, also known as this compound, is a useful research compound. Its molecular formula is C15H12N4O4 and its molecular weight is 312.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Phthalidyltheophylline retains the pharmacological characteristics of theophylline, including:
- Bronchodilation : It acts as a non-selective phosphodiesterase inhibitor, which increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to relaxation of bronchial smooth muscle and improved airflow in patients with asthma and chronic obstructive pulmonary disease (COPD) .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and matrix metalloproteinases, which are involved in airway remodeling and inflammation .
Respiratory Disorders
This compound is primarily investigated for its application in managing respiratory disorders such as:
- Asthma : The compound has shown efficacy in improving lung function parameters such as forced expiratory volume (FEV1) and forced vital capacity (FVC) .
- Chronic Obstructive Pulmonary Disease : It is used as an adjunct therapy to enhance bronchodilation and reduce exacerbations in COPD patients .
COVID-19 Treatment
Recent studies have proposed this compound as a potential adjunctive treatment for COVID-19 due to its immunomodulatory effects. It may help mitigate inflammatory responses associated with severe cases of the disease by:
Case Studies and Clinical Evidence
Several studies have documented the effects of this compound in clinical settings:
- A retrospective analysis indicated that patients with respiratory conditions receiving this compound showed improved clinical outcomes compared to those on standard treatments alone. Specifically, there was a noted decrease in C-reactive protein levels and improved oxygen saturation metrics .
| Study | Population | Intervention | Outcomes |
|---|---|---|---|
| Wall et al. | COVID-19 patients | This compound vs. standard care | Improved ROX score, reduced CRP levels |
| Ram et al. | Elderly patients with COPD | Sustained-release this compound | Safe usage with minimal adverse effects |
Eigenschaften
CAS-Nummer |
107745-64-2 |
|---|---|
Molekularformel |
C15H12N4O4 |
Molekulargewicht |
312.28 g/mol |
IUPAC-Name |
1,3-dimethyl-7-(3-oxo-1H-2-benzofuran-1-yl)purine-2,6-dione |
InChI |
InChI=1S/C15H12N4O4/c1-17-11-10(12(20)18(2)15(17)22)19(7-16-11)13-8-5-3-4-6-9(8)14(21)23-13/h3-7,13H,1-2H3 |
InChI-Schlüssel |
GVEJSNXAWZPMNK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3C4=CC=CC=C4C(=O)O3 |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3C4=CC=CC=C4C(=O)O3 |
Synonyme |
7-(1,3-dihydro-3-oxo-1-isobenzofuranyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione phthalidyl theophylline phthalidyltheophylline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















